molecular formula C26H27ClN2O3S2 B024036 Verlukast CAS No. 115104-28-4

Verlukast

Cat. No. B024036
M. Wt: 515.1 g/mol
InChI Key: AXUZQJFHDNNPFG-UXBLZVDNSA-N
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Description

Synthesis Analysis

Verlukast undergoes complex biochemical transformations. A study detailed the formation of a previously uncharacterized metabolite of verlukast in rat liver cytosol enhanced with glutathione (GSH). This metabolite, a 1,4-Michael addition product, results from the addition of GSH to verlukast’s styryl quinoline double bond (Nicoll-Griffith et al., 1995).

Another study highlighted the metabolites of verlukast arising from an epoxide intermediate produced with hepatic microsomes, indicating the involvement of P-4501A1 or 1A2 mediated biotransformations (Nicoll-Griffith et al., 1993).

Molecular Structure Analysis

Verlukast's molecular structure has been analyzed in various studies. For instance, its conjugation with glutathione and the formation of metabolites involve complex molecular interactions, as seen in the studies involving rat liver and kidney cytosols (Nicoll-Griffith et al., 1995).

Chemical Reactions and Properties

The chemical reactions and properties of verlukast have been studied extensively. Verlukast's metabolism involves the formation of various metabolites through processes such as conjugation with glutathione and transformations mediated by hepatic microsomes (Nicoll-Griffith et al., 1995), (Nicoll-Griffith et al., 1993).

Physical Properties Analysis

Verlukast’s physical properties, such as its interaction with various enzymes and its behavior in different biological systems, have been a topic of research. For example, its enzymatic catalysis in rat liver and kidney cytosols and the resultant metabolites offer insights into its physical characteristics (Nicoll-Griffith et al., 1995).

Chemical Properties Analysis

The chemical properties of verlukast, such as its reactivity and metabolite formation, are crucial for understanding its potential therapeutic applications. The studies exploring its interactions with glutathione and the formation of various metabolites highlight these properties (Nicoll-Griffith et al., 1995), (Nicoll-Griffith et al., 1993).

Scientific Research Applications

1. Stereospecific Hydrolysis of Verlukast

  • Application Summary: A microbial lipase was sought for the stereospecific hydrolysis of Verlukast, a leukotriene receptor antagonist. The goal was to bioconvert a diester to its S-ester acid, an intermediate in the production of Verlukast .
  • Methods of Application: The search yielded 57 lipase-producing microorganisms, 18 of which presented detectable bioconversion activity. Thirteen of these microbes were selected for further study based on their lipase production level and enzyme stability at harvest .
  • Results: One of these microbes, identified as Pseudomonas aeruginosa (strain MB 5001), was found to produce a lipase having all of the required properties. The initial fermentation process developed in shake flasks was rapidly and successfully scaled up in 23-liter labora bioreactors, achieving a maximum production of 35 units/ml of lipase after 48 h of cultivation .

2. Biotransformations in Hepatic Microsomes

  • Application Summary: Verlukast undergoes biotransformations in hepatic microsomes from beta-naphthoflavone-treated rodents, producing new metabolites and a glutathione adduct .
  • Methods of Application: The study involved treating rodents with beta-naphthoflavone and then using their hepatic microsomes to study the biotransformations of Verlukast .
  • Results: The study found that Verlukast produced new metabolites and a glutathione adduct when it underwent biotransformations in the hepatic microsomes of the treated rodents .

3. LogD7.4 Prediction

  • Application Summary: Verlukast is used in the development of a novel logD7.4 prediction model called RTlogD. This model leverages knowledge from multiple sources to predict the lipophilicity of potential drugs, which is crucial for successful drug discovery and design .
  • Methods of Application: The RTlogD model incorporates knowledge from chromatographic retention time (RT), microscopic pKa values, and logP within a multitask learning framework. These factors are integrated as atomic features, providing valuable insights into ionizable sites and ionization capacity .
  • Results: The RTlogD model demonstrated superior performance compared to commonly used algorithms and prediction tools. It addresses the challenge of limited data availability in logD modeling by leveraging knowledge from RT, microscopic pKa, and logP .

4. Epoxide Intermediate Metabolism

  • Application Summary: Verlukast undergoes biotransformations in hepatic microsomes from beta-naphthoflavone-treated rodents, producing new metabolites and a glutathione adduct .
  • Methods of Application: The study involved treating rodents with beta-naphthoflavone and then using their hepatic microsomes to study the biotransformations of Verlukast .
  • Results: The study found that Verlukast produced new metabolites and a glutathione adduct when it underwent biotransformations in the hepatic microsomes of the treated rodents .

Safety And Hazards

Verlukast may cause skin irritation and serious eye irritation . It may also cause respiratory system irritation .

properties

IUPAC Name

3-[[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-[3-(dimethylamino)-3-oxopropyl]sulfanylmethyl]sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27ClN2O3S2/c1-29(2)24(30)12-14-33-26(34-15-13-25(31)32)20-5-3-4-18(16-20)6-10-22-11-8-19-7-9-21(27)17-23(19)28-22/h3-11,16-17,26H,12-15H2,1-2H3,(H,31,32)/b10-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXUZQJFHDNNPFG-UXBLZVDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCSC(C1=CC=CC(=C1)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)CCSC(C1=CC=CC(=C1)/C=C/C2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27ClN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5048390
Record name MK-571
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

515.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Verlukast

CAS RN

115104-28-4
Record name 3-[[[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl][[3-(dimethylamino)-3-oxopropyl]thio]methyl]thio]propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115104-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Verlukast
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115104284
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MK-571
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MK-571
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76LB1G2X6V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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